molecular formula C14H11FN4O2 B2646264 3-fluoro-5-methyl-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide CAS No. 2415501-86-7

3-fluoro-5-methyl-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide

Cat. No.: B2646264
CAS No.: 2415501-86-7
M. Wt: 286.266
InChI Key: DFWUMTQBUDVYMF-UHFFFAOYSA-N
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Description

3-fluoro-5-methyl-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide is a complex organic compound that features a unique combination of fluorine, methyl, and benzodiazole groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5-methyl-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring, followed by the introduction of the fluorine and methyl groups through electrophilic substitution reactions. The benzodiazole moiety is then introduced via a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production scale.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-5-methyl-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

3-fluoro-5-methyl-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-5-methyl-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The fluorine and benzodiazole groups play a crucial role in binding to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-5-methylpyridine-2-carboxamide: Lacks the benzodiazole moiety, resulting in different biological activities.

    5-methyl-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide: Similar structure but without the fluorine atom, affecting its reactivity and interactions.

Uniqueness

The presence of both fluorine and benzodiazole groups in 3-fluoro-5-methyl-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)pyridine-2-carboxamide makes it unique. These groups contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

3-fluoro-5-methyl-N-(2-oxobenzimidazol-5-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN4O2/c1-7-4-9(15)12(16-6-7)13(20)17-8-2-3-10-11(5-8)19-14(21)18-10/h2-6H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSVCQVISNANIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)NC2=CC3=NC(=O)N=C3C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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